molecular formula C7H4Br2N2 B1363398 2-Amino-3,5-dibromobenzonitrile CAS No. 68385-95-5

2-Amino-3,5-dibromobenzonitrile

Cat. No.: B1363398
CAS No.: 68385-95-5
M. Wt: 275.93 g/mol
InChI Key: WLZCMGXAEXFAQA-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromobenzonitrile is a chemical compound with the molecular formula H2NC6H2(Br)2CN . It has been identified as one of the oxidation products of bromhexine .


Synthesis Analysis

The synthesis of this compound involves the use of bromine and acetic acid. The reaction mixture is stirred at room temperature for several hours, then added to ice-water, and the precipitate is collected by filtration .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Nc1c(Br)cc(Br)cc1C#N . The InChI key for this compound is WLZCMGXAEXFAQA-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 152-156 °C (lit.) . It has a molecular weight of 275.93 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Tacrine Derivatives : 2-Amino-3,5-dibromobenzonitrile is used in the synthesis of tacrine derivatives, which have potential medicinal applications. A study by Ekiz, Tutar, and Ökten (2016) described the use of this compound in producing various tacrine derivatives through electrophilic and copper-induced reactions, yielding moderate to high yields in different conditions (Ekiz, Tutar, & Ökten, 2016).

Chemical Properties and Characterization

  • Chemical Fixation of Carbon Dioxide : TBA(2)[WO(4)], a monomeric tungstate, was shown to catalyze the chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This reaction, studied by Kimura et al. (2012), demonstrates the potential of 2-aminobenzonitriles in CO2 fixation processes (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Biological and Pharmacological Studies

  • Herbicide Resistance in Plants : this compound, related to bromoxynil, was part of a study where a gene encoding a specific nitrilase was used to confer herbicide resistance in transgenic tobacco plants. This study by Stalker, McBride, and Malyj (1988) explored the potential of genetic modification for herbicide resistance, which has implications in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : The derivatives of 2-aminobenzonitriles, including this compound, were investigated for their corrosion inhibition properties on metals. Studies by Verma et al. (2015) on mild steel and aluminum showed that these compounds act as effective corrosion inhibitors, offering potential applications in material science and engineering (Verma et al., 2015), (Verma et al., 2015).

Structural and Spectral Studies

  • Crystal Structure Analysis : The crystal structure and packing of this compound derivatives were analyzed to understand their molecular configurations. Studies by Heine et al. (1994) contribute to the broader understanding of the structural properties of such compounds (Heine, Herbst‐Irmer, Stalke, Kühnle, & Zachariasse, 1994)

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-amino-3,5-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZCMGXAEXFAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370110
Record name 2-Amino-3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68385-95-5
Record name 2-Amino-3,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68385-95-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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